5,8-Dichloro-1,7-naphthyridine
Description
5,8-Dichloro-1,7-naphthyridine is a bicyclic aromatic heterocycle featuring a naphthyridine backbone with chlorine substituents at the 5- and 8-positions. This compound is synthesized via chlorination of 5-chloro-1,7-naphthyridin-8(7H)-one using phosphorus oxychloride (POCl₃) under reflux conditions, yielding 67% . Its molecular formula is C₈H₄Cl₂N₂, with a molecular weight of 199.04 g/mol.
The chlorine atoms at positions 5 and 8 enhance electrophilic reactivity, making the compound a versatile intermediate for further functionalization. For example, amination with potassium amide (KNH₂) in liquid ammonia, followed by oxidation with potassium permanganate (KMnO₄), yields 5,8-dichloro-1,7-naphthyridin-2-amine (52% yield) . This reactivity profile underscores its utility in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,8-dichloro-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCLDEAJFLGQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Cl)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498389 | |
| Record name | 5,8-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-18-4 | |
| Record name | 1,7-Naphthyridine, 5,8-dichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dichloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Positional Effects : Chlorine at C5/C8 (vs. C4/C6 or C2) directs reactivity to specific ring positions. For example, 5,8-dichloro derivatives undergo amination at C2 , while 4-chloro analogs react at C4 .
- Melting Points : Chlorine placement influences mp; 4-chloro (122°C) and 2-chloro (134–135°C) isomers exhibit higher mps than partially saturated derivatives (e.g., tetrahydro analogs, mp 88–89°C) .
Brominated Analogs: 5,8-Dibromo-1,7-naphthyridine
This compound (CAS 67967-19-5) shares the substitution pattern of 5,8-dichloro-1,7-naphthyridine but replaces chlorine with bromine. Key differences include:
- Reactivity : Bromine’s larger atomic size and weaker C–Br bond (vs. C–Cl) enhance susceptibility to nucleophilic substitution, making it preferable in cross-coupling reactions.
- Physical Properties : Higher molecular weight (328.94 g/mol) and lower electronegativity compared to chlorine derivatives .
Fluorinated and Hydroxy-Substituted Derivatives
- 5,8-Difluoro-4-oxo-1,4-dihydro-1,7-naphthyridine : Fluorine’s electronegativity increases ring electron deficiency, altering reactivity in SNAr reactions. The oxo group at C4 further modifies aromaticity .
- 5-Hydroxy-1,7-naphthyridine : The hydroxyl group enables hydrogen bonding, improving solubility but reducing stability under acidic conditions. Aryl/heteroaryl substitutions at this position are patented for pharmaceutical applications .
Partially and Fully Saturated Derivatives
- cis-Decahydro-1,7-naphthyridine dihydrochloride : Full saturation results in aliphatic amine-like behavior, with applications in alkaloid-inspired drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
